molecular formula C28H32Cl2O10P2S2 B1203060 Coumaphos syn-dimer

Coumaphos syn-dimer

Cat. No. B1203060
M. Wt: 725.5 g/mol
InChI Key: KPPSNIXPCINDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumaphos syn-dimer is a hydroxycoumarin.

Scientific Research Applications

Photocleavage Studies

Coumarin dimers, including the syn-head-to-head (syn-hh) variant, are key subjects in photocleavage studies due to their fast photoinduced reactions. Research by Jiang et al. (2017) using UV transient absorption spectroscopy has shed light on the dynamics of the cleavage reaction in coumarin dimers. This research is crucial for biomedical and photoresponsive materials research, offering insights into reaction efficiency and the role of non-radiative, short-lived singlet states in the cleavage process of coumarin dimers (Jiang et al., 2017).

Photodimerization Dynamics

The process of photodimerization of coumarins, including the syn variant, is an area of active research. Wolff and Görner (2010) explored the cleavage of coumarin dimers under various conditions, providing valuable information on the quantum yield of dimer splitting and the influence of solvents and structure (Wolff & Görner, 2010). Yu et al. (2003) investigated the selectivity in photodimerization of 6-alkylcoumarins, identifying different dimer types and their formation conditions, which is significant for understanding the photodimerization of compounds like Coumaphos syn-dimer (Yu et al., 2003).

Application in Photoresponsive Materials

The ability of coumarin dimers to undergo photodimerization and photocleavage reactions makes them potential candidates for application in photoresponsive materials. Karthikeyan and Ramamurthy (2006) demonstrated how a Pd nanocage can control the photodimerization of coumarins in water, leading to the selective yield of a syn head-head dimer. This discovery opens avenues for utilizing such reactions in designing photoresponsive systems (Karthikeyan & Ramamurthy, 2006).

Novel Asymmetric Photodimerization

Research into asymmetric photodimerization of coumarin derivatives has also been conducted. Itoh et al. (2019) discovered a novel asymmetric photodimerization reaction providing only the syn-head-to-tail dimer, highlighting the scope of stereochemical control in photodimerization reactions (Itoh et al., 2019).

Environmental Sensing and Catalysis

Coumarin derivatives are also explored for environmental sensing and catalysis applications. For instance, Barooah et al. (2008) studied the photodimerization dynamics of coumarins in the presence of cucurbit[8]urils, highlighting their potential in environmental sensing and catalytic processes (Barooah et al., 2008).

properties

Product Name

Coumaphos syn-dimer

Molecular Formula

C28H32Cl2O10P2S2

Molecular Weight

725.5 g/mol

IUPAC Name

1,11-dichloro-6,16-bis(diethoxyphosphinothioyloxy)-2,12-dimethyl-9,19-dioxapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione

InChI

InChI=1S/C28H32Cl2O10P2S2/c1-7-33-41(43,34-8-2)39-17-11-13-19-21(15-17)37-23(31)27(29)25(19,5)28(30)24(32)38-22-16-18(12-14-20(22)26(27,28)6)40-42(44,35-9-3)36-10-4/h11-16H,7-10H2,1-6H3

InChI Key

KPPSNIXPCINDBZ-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C3(C(C(=O)O2)(C4(C3(C(=O)OC5=C4C=CC(=C5)OP(=S)(OCC)OCC)Cl)C)Cl)C

Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C3(C(C(=O)O2)(C4(C3(C(=O)OC5=C4C=CC(=C5)OP(=S)(OCC)OCC)Cl)C)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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